Product packaging for Tyrocidine A(Cat. No.:CAS No. 1481-70-5)

Tyrocidine A

Cat. No.: B072360
CAS No.: 1481-70-5
M. Wt: 1270.5 g/mol
InChI Key: GSXRBRIWJGAPDU-BBVRJQLQSA-N
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Description

Tyrocidine A is a cyclic decapeptide antibiotic complex, originally isolated from Bacillus brevis, that serves as a potent tool for studying bacterial membrane integrity and the mechanisms of antimicrobial action. As a representative of the tyrocidine group, it functions primarily by forming pores in bacterial cell membranes, leading to rapid depolarization and cell lysis. This non-specific, detergent-like mechanism of action against Gram-positive bacteria makes it an invaluable compound for research applications focused on bacterial membrane biophysics, the development of antibiotic resistance, and the exploration of novel combination therapies. Its research utility extends to studying biofilm disruption and serving as a model system for understanding the structure-activity relationships of cationic antimicrobial peptides. Due to its significant hemolytic activity and cytotoxicity towards eukaryotic cells, this compound is strictly for investigational purposes in controlled laboratory settings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H87N13O13 B072360 Tyrocidine A CAS No. 1481-70-5

Properties

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXRBRIWJGAPDU-BBVRJQLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H87N13O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163885
Record name Tyrocidine A
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Molecular Weight

1270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-70-5, 8011-61-8
Record name Tyrocidine A
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Record name Tyrocidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrocidine A
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Record name Tyrocidine
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Record name TYROCIDINE A
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Molecular Architecture and Conformational Dynamics of Tyrocidine a

High-Resolution Structural Elucidation of Tyrocidine A

The three-dimensional structure of this compound has been determined through various high-resolution techniques, providing detailed insights into its molecular arrangement.

X-ray Crystallography Studies and Atomic Coordinates

The X-ray crystal structure of this compound has been resolved at an exceptionally high resolution of 0.95 Å. nih.govnih.govnih.gov This level of detail provides precise atomic coordinates, revealing the intricate conformation of the peptide. The crystallographic data show that this compound crystallizes as a homodimer. nih.govnih.gov The structure was deposited in the Protein Data Bank (PDB) with the accession code 4M6E. nih.gov

ParameterValue
MethodX-RAY DIFFRACTION
Resolution0.95 Å
R-Value Work0.134
R-Value Free0.142
PDB ID4M6E

Dimerization and Self-Association Behavior of this compound

This compound exhibits a strong tendency to self-associate in solution, a behavior that is believed to be integral to its biological activity. nih.govnih.gov

Structural Basis of Homodimer Formation

The high-resolution X-ray crystal structure revealed that this compound forms an intimate and highly amphipathic homodimer. nih.govnih.govnih.gov This dimer is composed of four β-strands, with two from each monomer, which associate to form a single, highly curved antiparallel β-sheet. nih.govnih.gov The two monomers are linked by intermolecular hydrogen bonds. nih.gov This dimerization is a notable feature, as it amplifies the amphipathic nature of the individual monomers, creating a structure with a distinct hydrophobic convex face and a polar concave face. nih.govnih.gov This arrangement is thought to be crucial for its interaction with and disruption of lipid bilayers. nih.gov

Spectroscopic and Biophysical Analyses of Dimerization

The dimerization of this compound is not just a feature of its crystalline state but has also been observed in aqueous solutions. nih.gov Biophysical techniques such as surface plasmon resonance (SPR) have been used to study the interaction of this compound with membrane mimetics, demonstrating tight binding with an apparent equilibrium dissociation constant (KD) of 10 μM. nih.govnih.govnih.gov While the kinetics of this interaction are complex, the data supports a strong association with lipid bilayers. nih.gov Mass spectrometry has also experimentally confirmed the presence of dimers in aqueous solution. nih.govnih.gov Furthermore, fluorescence quenching experiments using variants of this compound with fluorescent probes have provided additional evidence supporting the dimeric structure's orientation at the membrane-water interface. nih.govnih.govnih.gov

Conformational Features and Secondary Structure Elements

The cyclic decapeptide forms a two-stranded antiparallel β-sheet, with the two strands connected by tight turns. nih.gov This β-sheet structure is a common feature among related cyclic peptides like gramicidin (B1672133) S. nih.gov However, a distinguishing feature of this compound is its pronounced curvature. nih.gov The specific sequence of L- and D-amino acids forces most of the bulky, hydrophobic side chains (Phe³, D-Phe⁴, Asn⁵, Tyr⁷, Val⁸, and Leu¹⁰) to orient towards the convex face of the sheet. In contrast, the more polar side chain of Ornithine⁹ is found on the concave side. nih.gov This arrangement results in a highly amphipathic molecule, with one face being predominantly hydrophobic and the other hydrophilic, a key characteristic for a membrane-active antibiotic. nih.gov

Beta-Sheet Organization and Curvature

The molecular architecture of this compound, a cyclic decapeptide antibiotic, is fundamentally defined by its rigid, saddle-shaped conformation. This structure is dominated by a two-stranded antiparallel beta-sheet. fishersci.co.uk The formation of this stable secondary structure is facilitated by four intramolecular hydrogen bonds that create a constrained framework. nih.gov

High-resolution X-ray crystallography has revealed that this compound molecules associate into intimate homodimers. fishersci.sedsmz.de In this dimeric state, four beta-strands (two from each monomer) combine to form a single, highly curved antiparallel beta-sheet. fishersci.co.ukfishersci.sedsmz.de This dimerization buries a significant surface area (264 Ų) between the monomers, indicating a specific and biologically relevant interaction rather than a simple packing artifact. fishersci.co.uk The arrangement of amino acid side chains is asymmetrically distributed on the faces of this beta-sheet, contributing directly to its pronounced curvature. fishersci.co.uk

Amphipathic Nature and its Structural Implications for Membrane Interaction

The distinct curvature of the this compound beta-sheet results in a profoundly amphipathic molecule, a key determinant of its biological function. nih.govfishersci.pt This amphipathicity arises from the specific spatial segregation of hydrophobic (nonpolar) and hydrophilic (polar) amino acid residues onto opposite faces of the molecule. fishersci.co.ukfishersci.pt

The convex face of the this compound dimer is exclusively decorated with hydrophobic side chains, including those of Phenylalanine, Leucine, and Valine. fishersci.co.uknih.gov The only exception is the neutral polar side chain of Asparagine-5, which is involved in a hydrogen bond with the peptide backbone. fishersci.co.uk This creates a continuous, strongly apolar surface. fishersci.co.uk

Conversely, the concave face presents a polar character. fishersci.co.uk It contains the single charged residue, Ornithine-9, and the side chains of other hydrophilic residues like Glutamine and Tyrosine. fishersci.co.uknih.gov Additionally, backbone carbonyl oxygens from D-Phe1, Asn5, and Gln6, which are not participating in the sheet-stabilizing hydrogen bonds, point away from this concave surface, further enhancing its polar nature. fishersci.co.uk

This well-defined amphipathic structure is critical for the molecule's interaction with bacterial cell membranes. fishersci.ptlipidmaps.org The structural arrangement strongly supports a membrane association model where the tyrocidine dimer orients itself at the membrane-water interface. fishersci.co.uk The hydrophobic convex face inserts into the nonpolar lipid interior of the bacterial membrane, while the hydrophilic concave face remains exposed to the external aqueous environment. fishersci.co.ukfishersci.sedsmz.de This interaction is believed to disrupt the membrane's structural integrity, leading to the leakage of cellular contents. fishersci.co.ukfishersci.pt Fluorescence quenching experiments have corroborated this model, showing that the molecule is located near the membrane surface with the convex face oriented toward the membrane's core. fishersci.co.ukdsmz.de

Biosynthetic Pathways and Engineering of Tyrocidine a

Nonribosomal Peptide Synthetase (NRPS) System for Tyrocidine A Biogenesis

This compound is assembled by a multi-enzyme complex composed of three peptide synthetases: TycA, TycB, and TycC. nih.gov These enzymes are encoded by the tyc operon and collectively contain ten modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. wikipedia.orgresearchgate.net The sequence of amino acids in the final tyrocidine product is determined by the specific arrangement of these modules on the synthetases, not by an RNA template. wikipedia.orgencyclopedia.pub This system allows for the incorporation of non-proteinogenic amino acids and the modification of amino acid stereochemistry, which are characteristic features of nonribosomally synthesized peptides. wikipedia.org

The genetic blueprint for tyrocidine synthesis is located on the tyc operon, a 39.5 kb stretch of DNA in Brevibacillus brevis. nih.gov This operon contains the genes tycA, tycB, and tycC, which encode the three multimodular synthetases. nih.govresearchgate.net Downstream of these synthetase genes are additional open reading frames, designated tycD, tycE, and tycF. wikipedia.orgencyclopedia.pub TycD and TycE show significant similarity to ATP-binding cassette (ABC) transporters and are believed to be involved in the transport of substrates or the secretion of tyrocidine, potentially conferring resistance to the producing organism. nih.govwikipedia.orgencyclopedia.pub

GeneEncoded ProteinFunction in this compound Biosynthesis
tycATycAActivates and incorporates the first amino acid (D-Phenylalanine)
tycBTycBActivates and incorporates the second, third, and fourth amino acids
tycCTycCActivates and incorporates the fifth through tenth amino acids
tycDTycDPutative ABC transporter, likely involved in transport/resistance
tycETycEPutative ABC transporter, likely involved in transport/resistance
tycFTycFPutative thioesterase

The three synthetases, TycA, TycB, and TycC, vary in size corresponding to the number of amino acids they activate and incorporate. wikipedia.orgencyclopedia.pub TycA is the smallest, comprising a single module that activates one amino acid. wikipedia.orgresearchgate.net TycB is of intermediate size with three modules, and TycC is the largest, containing six modules. wikipedia.orgresearchgate.net Each of these modules is further subdivided into specialized domains that perform specific catalytic functions in the assembly-line synthesis of this compound. nih.govwikipedia.org

SynthetaseNumber of ModulesAmino Acids Incorporated
TycA1D-Phe
TycB3Pro, Phe, D-Phe
TycC6Asn, Gln, Tyr, Val, Orn, Leu

The Adenylation (A) domain is the "gatekeeper" of nonribosomal peptide synthesis, responsible for recognizing and activating the specific amino acid substrate for each module. researchgate.net This activation occurs through an ATP-dependent process, resulting in the formation of an aminoacyl-adenylate intermediate and the release of pyrophosphate. wikipedia.org The specificity of each A domain for its cognate amino acid is a primary determinant of the final peptide sequence. nih.gov The A domains of the tyrocidine synthetase have been studied in detail, and their substrate specificities align with the amino acid sequence of tyrocidine, explaining the production of different natural variants. nih.gov The A domain of TycA, for instance, activates phenylalanine. researchgate.net

Once an amino acid is activated by the A domain, it is transferred to the Thiolation (T) domain, also known as the Peptidyl Carrier Protein (PCP). wikipedia.org This domain covalently tethers the activated amino acid or the growing peptide chain as a thioester via a 4'-phosphopantetheine prosthetic group. wikipedia.org This flexible arm allows the tethered substrate to be shuttled between the various catalytic domains within a module and between adjacent modules. researchgate.net This tethering is crucial for maintaining the integrity of the biosynthetic process and ensuring the orderly elongation of the peptide chain. wikipedia.org

The Condensation (C) domain catalyzes the formation of the peptide bond between the growing peptide chain tethered to the PCP domain of the upstream module and the aminoacyl group attached to the PCP domain of the current module. wikipedia.orgnih.gov The C domain possesses two binding sites: a donor site that accommodates the upstream peptidyl-S-PCP and an acceptor site for the downstream aminoacyl-S-PCP. researchgate.net C domains also act as a selectivity filter, often discriminating against amino acids with incorrect stereochemistry or side chains at the acceptor site. nih.gov The C5 domain of the tyrocidine synthetase, for example, has been identified as a DCL catalyst, meaning it specifically links a D-configured donor amino acid to an L-configured acceptor amino acid. acs.org

A key feature of tyrocidine is the presence of D-amino acids, which are incorporated through the action of Epimerization (E) domains. wikipedia.org In the tyrocidine synthetase system, E domains are found in the first and fourth modules, responsible for converting L-phenylalanine to D-phenylalanine. wikipedia.orgnih.gov The E domain of TycA, located at its C-terminus, catalyzes the conversion of enzyme-bound L-Phe to D-Phe. nih.gov Structural studies of the TycA E domain reveal a conserved glutamate residue that acts as an acid-base catalyst in the L to D isomerization reaction. nih.gov This stereochemical modification is critical for the biological activity of the final tyrocidine peptide. scispace.com

Multimodular Tyrocidine Synthetases (TycA, TycB, TycC)

Thioesterase (TE) Domains: Macrocyclization and Product Release

The final and crucial step in the biosynthesis of this compound is the macrocyclization and release of the linear decapeptide from the NRPS machinery. This process is catalyzed by a C-terminal thioesterase (TE) domain, a specialized enzymatic unit that acts as a catalyst for either cyclization or product release. wikipedia.org The TE domain, a member of the α/β hydrolase family, utilizes an active-site serine as part of a catalytic triad to facilitate this reaction. pnas.org

The process begins with the transfer of the fully assembled linear decapeptide from the final thiolation (T) domain to the active-site serine of the TE domain, forming an acyl-O-TE intermediate. pnas.orgacs.org Deacylation of this intermediate can then proceed via two competing pathways: hydrolysis, which results in a linear product, or an intramolecular attack by the N-terminal amino group of the peptide, leading to the formation of a cyclic product. pnas.orgacs.org In the case of this compound, the latter head-to-tail cyclization is the predominant and biologically relevant pathway. acs.orgnih.gov

Research has demonstrated that the excised TE domain from the tyrocidine synthetase (TycC TE) is capable of catalyzing this macrocyclization reaction independently of the upstream NRPS modules. nih.govresearchgate.net This discovery has been pivotal for the development of chemoenzymatic strategies for producing this compound and its analogs. Studies have shown that the TycC TE can efficiently cyclize synthetic decapeptide-thioester substrates, which mimic the natural substrate. nih.gov Systematic variation of these synthetic substrates has revealed that only two residues, one near each end of the decapeptide, are critical for efficient cyclization, suggesting a significant degree of substrate tolerance by the TE domain. nih.gov This promiscuity has been exploited to generate a diverse range of cyclic peptides. nih.govacs.org

DomainFunctionMechanismKey Residue
Thioesterase (TE)Macrocyclization and Product ReleaseIntramolecular cyclization of the linear decapeptideActive-site Serine

Chemoenzymatic and Synthetic Strategies for this compound Production

The limitations of microbial fermentation for producing large quantities of diverse this compound analogs have spurred the development of alternative chemoenzymatic and purely synthetic production strategies. These approaches combine the flexibility of chemical synthesis with the specificity and efficiency of enzymatic catalysis.

Solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for the chemical synthesis of the linear decapeptide precursor of this compound. nih.govbachem.com SPPS allows for the stepwise assembly of amino acids on an insoluble resin support, enabling the efficient removal of excess reagents and byproducts through simple filtration and washing steps. bachem.compeptide.com This methodology facilitates the incorporation of a wide variety of both natural and non-proteinogenic amino acids into the peptide chain, providing a direct route to novel this compound analogs. wikipedia.org

A key innovation in the chemoenzymatic synthesis of this compound involves the use of a biomimetic linker attached to a solid-phase support, such as a poly(ethylene glycol) acrylate (PEGA) resin. nih.gov This linker mimics the phosphopantetheinyl arm of the peptidyl carrier protein (PCP) domain, allowing the chemically synthesized linear peptide to be recognized as a substrate by the excised TE domain for subsequent on-resin cyclization. nih.gov This approach has been successfully used to generate libraries of hundreds of this compound analogs, some of which have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

The excised thioesterase (TE) domain of the tyrocidine synthetase is a robust biocatalyst for the in vitro macrocyclization of chemically synthesized linear peptide thioesters. nih.govnih.gov For this enzymatic reaction to occur, the C-terminus of the linear peptide must be activated, typically as an N-acetylcysteamine (SNAC) thioester, which serves as a mimic of the natural peptidyl-S-PCP substrate. nih.govnih.gov Incubation of these peptidyl-SNAC thioesters with the isolated TycC TE domain results in efficient head-to-tail cyclization to yield the corresponding cyclic peptide. nih.gov

The substrate tolerance of the TycC TE has been extensively explored, revealing its capacity to cyclize peptides with significant sequence variations. nih.gov Alanine scanning mutagenesis has shown that only the D-Phe at position 4 and the L-Orn at position 9 are critical for efficient cyclization. wikipedia.org This flexibility has enabled the enzymatic synthesis of a wide array of this compound analogs, including those with unnatural amino acids, glycosylated residues, and even non-peptidic elements. nih.gov For instance, propargylglycine residues have been incorporated and subsequently modified using "click chemistry" to attach sugar moieties, leading to the creation of novel glycopeptide antibiotics. nih.gov

StrategyDescriptionKey Features
Solid-Phase Peptide Synthesis (SPPS)Stepwise chemical synthesis of the linear peptide precursor on a solid support.Allows for incorporation of non-natural amino acids; efficient purification.
Enzymatic CyclizationUse of the excised TE domain to catalyze the macrocyclization of a synthetic linear peptide thioester.High efficiency and specificity; tolerant to substrate modifications.

Genetic and Protein Engineering of this compound Biosynthesis

The modular nature of nonribosomal peptide synthetases (NRPSs) makes them attractive targets for genetic and protein engineering. By manipulating the domains and modules of the tyrocidine synthetase, researchers can create novel enzymes capable of producing a diverse range of this compound variants with potentially improved therapeutic properties.

A primary goal of NRPS engineering is to alter the substrate specificity of the adenylation (A) domains, which are responsible for selecting and activating the specific amino acids to be incorporated into the peptide chain. By mutating the active site of an A-domain, it is possible to reprogram it to accept noncanonical amino acids. nih.gov For example, a single tryptophan-to-serine mutation in a phenylalanine-specific A-domain has been shown to switch its specificity to efficiently activate aromatic amino acids functionalized with azide and alkyne groups. nih.gov These "clickable" amino acids can then be used for subsequent bioorthogonal modifications. nih.gov

The successful reprogramming of the TycA initiation module of the tyrocidine synthetase to recognize and incorporate backbone-modified building blocks highlights the potential of this approach. nih.gov High-throughput screening methods, such as yeast display, can be employed to rapidly screen large libraries of A-domain variants for desired changes in substrate specificity. nih.gov This strategy has been used to reprogram a tyrocidine synthetase elongation module to accept 4-propargyloxy-phenylalanine, a noncanonical amino acid not activated by the native enzyme, leading to the site-specific incorporation of this residue into the tyrocidine scaffold. nih.gov

The modular architecture of NRPSs suggests that entire modules could be swapped between different synthetases to create hybrid enzymes that produce novel peptides. igem.orgpnas.org This "mix-and-match" approach has been explored with the tyrocidine synthetase. For instance, the fusion of the second, proline-specific module with the ninth and tenth modules, which are specific for ornithine and leucine respectively, resulted in dimodular hybrid enzymes with combined substrate specificities. pnas.org When these engineered enzymes were combined with the first tyrocidine module (TycA), they produced the predicted tripeptides. pnas.org

The creation of functional hybrid NRPSs through module and domain swapping has been demonstrated to be a viable strategy for generating novel peptide products. igem.org The compatibility of different modules when placed in various orders has been shown, indicating that engineered NRPSs can be used for the efficient production of synthetic peptides. igem.org However, the success of such engineering efforts often depends on the careful selection of fusion sites to ensure proper communication and function between the fused modules and domains. pnas.orgresearchgate.net

Rational Design of this compound Analogues via Biosynthetic Pathway Modification

The modular nature of the non-ribosomal peptide synthetases (NRPSs) responsible for tyrocidine biosynthesis presents significant opportunities for rational design and bioengineering. By modifying the biosynthetic machinery, novel this compound analogues with potentially altered bioactivities can be generated. Key strategies involve the engineering of adenylation (A) domains to alter substrate specificity, precursor-directed biosynthesis by feeding unnatural amino acids, and chemoenzymatic approaches that leverage the catalytic activity of the terminal thioesterase (TE) domain.

Adenylation Domain Engineering

The adenylation (A) domain of each NRPS module is responsible for recognizing and activating a specific amino acid substrate. ethz.ch This makes it a prime target for protein engineering to incorporate non-canonical amino acids into the tyrocidine backbone. By introducing specific mutations into the substrate-binding pocket of an A domain, its selectivity can be altered.

One successful approach utilized a high-throughput screening platform based on yeast display to reprogram the specificity of the initiation module, TycA. ethz.ch The goal was to switch the selectivity from its native L-Phenylalanine (L-Phe) to the α-hydroxy acid phenyllactic acid (PLA), which would introduce an ester bond into the peptide backbone. This was achieved by randomizing residues in close proximity to the α-amine of the native substrate. ethz.ch

Further research has focused on engineering A domains to accept "clickable" amino acids, such as 4-propargyloxy-phenylalanine (pPhe), which can be later modified using click chemistry. For instance, the third module of the TycB protein (TycB3), which is homologous to TycA, was engineered to accept pPhe. A key mutation involved replacing a tryptophan residue at the bottom of the phenylalanine-binding pocket with a serine, which created space to accommodate the modified amino acid. nih.gov

Target Module/DomainEngineering StrategyOriginal SubstrateNew Substrate(s)Resulting Product
TycA (Initiation Module)Random mutagenesis and high-throughput screeningL-PhenylalaninePhenyllactic acid (PLA)Tyrocidine analogue with a backbone ester bond
TycA (Initiation Module)Random mutagenesis library screeningL-Phenylalanine(S)-β-PhenylalaninePentapeptide containing (S)-β-Phe nih.gov
TycB3 (Elongation Module)Site-directed mutagenesis (Trp to Ser mutation)L-Phenylalanine4-propargyloxy-phenylalanine (pPhe)Potential for pPhe incorporation at position 4
TycA (Initiation Module)Screening of variantsL-PhenylalanineN-propargyl benzoylphenylalanine, N-propargyl pentafluorophenylalanineTyrocidine analogues with N-propargylated residues

This table summarizes examples of adenylation domain engineering in the tyrocidine synthetase to incorporate non-canonical building blocks.

Precursor-Directed Biosynthesis and Mutasynthesis

Precursor-directed biosynthesis (PDB) is a technique that involves supplying an NRP-producing organism with non-native building blocks. nih.gov If the biosynthetic enzymes are sufficiently permissive, they can incorporate these unnatural precursors to generate novel analogues. nih.govrsc.org A related strategy, mutasynthesis, involves creating a mutant strain that is blocked in the synthesis of a specific precursor. This auxotrophic mutant can then be fed synthetic analogues of that precursor, forcing their incorporation into the final product. nih.gov

While specific high-yield examples for this compound are still being developed, the principles have been demonstrated in similar systems. For instance, feeding unnatural precursors like allylglycine or β-cyclohexylalanine to the cyclosporin-producing fungus Tolypociadium inflatum resulted in the creation of new cyclosporin analogues. nih.gov In the context of tyrocidine, this approach would involve feeding the Bacillus brevis culture with analogues of the ten constituent amino acids and analyzing the resulting fermentation products for new tyrocidine variants. The success of this strategy hinges on the substrate promiscuity of the wild-type tyrocidine synthetase A domains. ethz.ch

Chemoenzymatic Approaches Using the Thioesterase Domain

The thioesterase (TE) domain, located at the C-terminus of the final module (TycC), catalyzes the cyclization and release of the mature decapeptide. wikipedia.org The Tyc TE domain has been shown to have broad substrate tolerance, a property that has been exploited in chemoenzymatic strategies to produce this compound analogues. nih.gov

In this approach, the complex NRPS assembly line is replaced by solid-phase peptide synthesis (SPPS) to create linear decapeptidyl precursors. These synthetic peptides are designed with a C-terminal mimic of the 4'-phosphopantetheine cofactor, such as an N-acetylcysteamine (SNAC) thioester, which is recognized by the TE domain. nih.gov The excised Tyc TE domain is then used as a biocatalyst for the in-vitro head-to-tail cyclization of the linear precursor. nih.gov

This method allows for the precise incorporation of a wide variety of non-canonical amino acids at any position within the peptide chain, bypassing the specificity limitations of the A domains. nih.gov Research has demonstrated this strategy's effectiveness for producing glycosylated tyrocidine analogues. Two parallel methods have been employed:

A propargylglycine-substituted linear precursor is synthesized and cyclized by Tyc TE. The resulting alkyne-containing cyclic peptide is then conjugated to an azido sugar via copper(I)-catalyzed cycloaddition. nih.gov

A glycosylated amino acid is directly incorporated into the linear peptide during SPPS, which is then subjected to Tyc TE-catalyzed cyclization. nih.gov

Precursor Synthesis MethodModification TypeSpecific ExampleCyclization CatalystResulting Analogue
Solid-Phase Peptide Synthesis (SPPS)Alkyne-amino acid incorporationLinear tyrocidine precursor with propargylglycineExcised Tyc TE DomainAlkyne-containing tyrocidine for click chemistry
Solid-Phase Peptide Synthesis (SPPS)Glycosylated amino acid incorporationLinear tyrocidine precursor with a glycosylated amino acidExcised Tyc TE DomainGlycosyl-tyrocidine analogue

This table illustrates chemoenzymatic strategies for generating this compound analogues by combining solid-phase peptide synthesis with the catalytic activity of the excised Tyc TE domain.

Mechanistic Insights into Tyrocidine a Biological Activity

Membrane Interaction and Disruption Mechanisms

Tyrocidine A is a cyclic decapeptide antibiotic known for its potent activity against a range of bacteria, primarily by disrupting the integrity of the cell membrane. nih.gov Its mechanism involves a series of complex interactions with the lipid bilayer, leading to permeabilization and ultimately cell death. wikipedia.orgtoku-e.com Research indicates that tyrocidines form distinct ion-conducting pores, trigger the separation of lipid phases, and significantly decrease membrane fluidity. asm.orgaphrc.org These actions result in the displacement of a wide array of both peripheral and integral membrane proteins. asm.orgaphrc.org The target of the antibiotic is the lipid bilayer itself, which means microorganisms would need to enact substantial changes to their cellular membranes to develop resistance. nih.gov

The initial step in this compound's antimicrobial action is its binding to the bacterial cell membrane. nih.gov This interaction is driven by the amphipathic nature of the peptide, which possesses both hydrophobic and hydrophilic regions. researchgate.net The specificity for bacterial membranes is partly due to favorable interactions with the negatively charged phosphate (B84403) groups that are more abundant in bacterial membranes compared to those of eukaryotes. researchgate.net

Surface Plasmon Resonance (SPR) has been employed to directly measure the binding of this compound to immobilized lipid compositions that mimic bacterial membranes. nih.gov These studies reveal that this compound binds readily and avidly to these membrane mimetics. nih.gov

The kinetics of this interaction are complex and cannot be adequately described by simple models like reversible monomer or dimer binding. nih.gov However, SPR analysis has successfully determined an apparent dissociation constant (KD), providing a quantitative measure of the binding affinity. researchgate.net

Table 1: this compound Binding Affinity to Bacterial Membrane Mimetics

Analyte Ligand Apparent Dissociation Constant (KD) Source

Following binding, this compound compromises the barrier function of the bacterial membrane, leading to leakage of intracellular components. asm.orgnih.gov This permeabilization is a critical step in its bactericidal activity. nih.gov

A key indicator of membrane permeabilization is the efflux of small ions, such as potassium (K+), from the bacterial cytoplasm. Assays using potassium-sensitive fluorescent dyes like PBFI have been used to monitor this process in real-time in bacterial cells, such as Micrococcus luteus. nih.gov These experiments demonstrate that upon addition of this compound, there is a rapid and efficient release of intracellular potassium. nih.gov This effect is observed at concentrations at or below the measured binding affinity (KD), indicating that membrane permeabilization is a direct and potent consequence of the peptide-membrane interaction. researchgate.net At higher concentrations (e.g., 8 μM), a significant spike in fluorescence suggests a catastrophic membrane depolarization due to the rapid efflux of K+. nih.gov

The loss of membrane integrity can also be assessed by measuring the uptake of fluorescent dyes that are normally excluded from healthy cells. Propidium iodide (PI) is a DNA-intercalating agent that only fluoresces upon binding to nucleic acids and cannot cross the intact membrane of live cells. An increase in PI fluorescence within a bacterial population is therefore a direct measure of membrane permeabilization. Studies on Bacillus subtilis have shown that treatment with this compound leads to a significant increase in PI uptake, confirming that the peptide disrupts membrane integrity to the extent that larger molecules can enter the cell. researchgate.net

Table 2: Summary of this compound-Induced Membrane Permeabilization

Assay Organism Observation Implication Source
Potassium Efflux (PBFI dye) M. luteus Rapid release of intracellular K+ Formation of ion-conducting pores or channels nih.govresearchgate.net

The precise mechanism by which this compound disrupts the membrane is multifaceted. asm.org Structural and biophysical studies have led to several proposed models.

X-ray crystallography has revealed that this compound forms a highly amphipathic homodimer. nih.govresearchgate.net This dimer is composed of four beta-strands that associate into a single, highly curved antiparallel beta-sheet. researchgate.net Fluorescence quenching experiments support a model where the convex, nonpolar face of this dimeric β-sheet orients towards and inserts into the hydrophobic core of the lipid bilayer. nih.govresearchgate.net Simultaneously, the concave, polar face, which includes ornithine side chains, is presented to the aqueous phase. researchgate.net

Once associated with the membrane, this compound is proposed to form defined, ion-conducting pores. asm.orgaphrc.org This action is consistent with the rapid potassium efflux observed in assays. nih.gov While the exact architecture of the pore is not fully elucidated, the "barrel-stave" model, where peptide aggregates line a transmembrane channel, is a plausible mechanism for such pore-forming peptides. mdpi.com

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 5487190
L-Phenylalanine 6140
L-Leucine 6106
L-Tyrosine 6057
L-Valine 6287
L-Ornithine 6262
D-Phenylalanine 71567
L-Asparagine 6267
L-Glutamine 5961
D-Ornithine 71082
Propidium Iodide 16219808

Effects on Membrane Fluidity and Lipid Phase Separation

In conjunction with decreasing fluidity, this compound induces lipid phase separation. researchgate.netaphrc.orgasm.org It disrupts the normal distribution of lipids within the membrane, causing them to segregate into distinct domains. researchgate.net Specifically, it can cause the fusion of fluid membrane domains into large patches, disturbing the organized microdomains, such as the flotillin-associated domains that are typically more rigid. chalmers.se This lipid demixing and alteration of membrane organization contribute significantly to the loss of membrane function. researchgate.netnih.gov

Effect of this compound on Membrane PropertiesResearch FindingSource
Membrane Fluidity Strongly reduces overall membrane fluidity, causing rigidification. researchgate.netaphrc.orgnih.gov
Lipid Organization Induces lipid phase separation and the fusion of fluid membrane domains. researchgate.netaphrc.orgresearchgate.netasm.org
Pore Formation Forms defined, long-lived ion-conducting pores in vivo and in model membranes. researchgate.netnih.govnih.gov

Cellular and Molecular Targets Beyond Membrane Integrity

The action of this compound is not confined solely to the disruption of the lipid bilayer. It exhibits a multifaceted mechanism that affects other critical cellular components and processes. researchgate.netaphrc.orgasm.org

Delocalization of Peripheral and Integral Membrane Proteins

The profound changes in membrane fluidity and lipid organization induced by this compound have a direct impact on membrane-associated proteins. The peptide causes the delocalization of a wide array of both peripheral and integral membrane proteins. researchgate.netaphrc.orgasm.org Proteins that are normally localized to specific functional domains within the membrane become misplaced. chalmers.se This delocalization is a consequence of the altered physical state of the lipid bilayer, which affects the proper positioning and movement of embedded and associated proteins. chalmers.sescienceopen.com This disruption of protein localization interferes with essential cellular processes such as cell division and cell envelope synthesis. researchgate.netnih.gov

Interference with DNA and DNA-Binding Proteins

In addition to its membrane-centric effects, this compound has been shown to have intracellular targets. Evidence suggests that it can cause DNA damage and interfere with DNA-binding proteins. researchgate.netnih.govasm.org It has been reported that tyrocidines can bind to DNA in vitro, forming a stable complex. uni-freiburg.denih.gov This interaction is proposed to interfere with processes like transcription. nih.gov The presence of multiple aromatic amino acids in the tyrocidine structure is thought to enable intercalation between DNA bases, disrupting DNA conformation and interfering with the function of DNA-binding proteins. asm.orgresearchgate.net

Impact on In Vitro Transcription Processes

This compound exerts a significant inhibitory effect on in vitro transcription, primarily by targeting the DNA template rather than the RNA polymerase enzyme itself. Research has demonstrated that this cyclic peptide antibiotic obstructs the transcription process by forming a stable complex with DNA. wikipedia.org This interaction with DNA is a critical aspect of its mechanism.

At lower concentrations, this compound has been observed to unwind superhelical plasmid DNA. wikipedia.orgwikipedia.org However, as the concentration of the peptide increases, it promotes a tight packing of the DNA. This condensed DNA-tyrocidine complex effectively prevents transcription by limiting the accessibility of the DNA to RNA polymerase and also confers stability against nuclease degradation. wikipedia.orgwikipedia.org The binding of this compound to DNA is a cooperative process, meaning the binding of one molecule facilitates the binding of subsequent molecules. wikipedia.org

The inhibitory action of this compound is not confined to double-stranded DNA; it has been shown to inhibit the transcription of single-stranded DNA as well, indicating that the mechanism is not dependent on a double-helical conformation. nih.gov The formation of the DNA-tyrocidine complex can be detected by the quenching of tyrocidine's natural fluorescence in the presence of DNA. nih.gov

Interestingly, the inhibitory effect of tyrocidine on transcription can be partially reversed by the linear peptide antibiotic, gramicidin (B1672133), which is often produced by the same bacterium, Bacillus brevis. wikipedia.orgnih.gov Gramicidin appears to weaken the DNA-tyrocidine complex, breaking down the tightly packed structure and partially restoring the DNA's availability for transcription. wikipedia.orgwikipedia.org

Studies on structural analogs of this compound have provided further insight into its activity. The antibacterial activity and the degree of transcription inhibition are correlated. For instance, modifications to the peptide structure can significantly alter its efficacy.

CompoundObserved Effect on In Vitro TranscriptionReference
This compoundForms a complex with DNA, inhibiting RNA synthesis. wikipedia.org Unwinds DNA at low ratios and packs it tightly at higher ratios. wikipedia.org wikipedia.orgwikipedia.org
[Val6]-tyrocidine AShows a considerable reduction in transcription inhibition compared to this compound. nih.gov nih.gov
[Orn7]-tyrocidine AAlmost inactive in inhibiting transcription. nih.gov nih.gov
GramicidinPartially reverses the inhibitory effect of tyrocidine. wikipedia.orgnih.gov wikipedia.orgnih.gov

Delay of Bacterial Spore Outgrowth

This compound is not only an antimicrobial agent but also plays a role in the lifecycle of its producing organism, Bacillus brevis, specifically in the regulation of sporulation. wikipedia.orgwikipedia.org Under conditions of nutrient depletion, such as severe nitrogen starvation, B. brevis requires low concentrations of tyrocidine to induce the sporulation process, which includes events like the synthesis of dipicolinic acid. wikipedia.org

Beyond its role in initiating sporulation, tyrocidine affects the transition from a dormant spore back to a vegetative cell. It has been shown to delay the outgrowth of bacterial spores. nih.gov This activity is concentration-dependent and structurally specific. The inhibition of processes like active transport and RNA synthesis during the germination and outgrowth stage points to a specific regulatory function for the peptide. wikipedia.orgnih.gov

CompoundActivity in Delaying Spore OutgrowthReference
This compoundEffectively delays spore outgrowth. nih.gov nih.gov
[Val6]-tyrocidine AConsiderably reduced activity in delaying spore outgrowth compared to this compound. nih.gov nih.gov
[Orn7]-tyrocidine AAlmost inactive in delaying spore outgrowth. nih.gov nih.gov
[Ser2,2']-gramicidin SShows a low response in delaying spore outgrowth. nih.gov nih.gov

Structure Activity Relationship Sar Studies of Tyrocidine a Analogues

Design and Synthesis of Tyrocidine A Derivatives with Targeted Modifications

Researchers have explored a variety of amino acid substitutions to probe the structure-activity relationship of this compound. These modifications often target either the hydrophobic or hydrophilic face of the amphipathic molecule. nih.gov For instance, substitutions have been made at positions D-Phe⁴ and Gln⁶ on the hydrophilic face, and Phe³ and Tyr⁷ on the hydrophobic face. nih.gov

One strategy involves replacing amino acids with others that alter the charge and polarity of a specific region. For example, substituting the hydrophobic D-Phe⁴ with a positively charged D-Lysine was found to decrease antibacterial activity. nih.gov In contrast, moving positively charged lysine (B10760008) residues or neutral pentafluorophenylalanine residues to different positions within the ring has shown to improve antibacterial activity. nih.govnih.gov The introduction of pentafluorophenyl (PFPhe) residues, in particular, decreases hydrophilicity. nih.gov

Glycosylation, the attachment of sugar moieties, is another derivatization strategy. Linking glycans directly to the asparagine residue of this compound has been shown to diminish its antibacterial activity. researchgate.net However, introducing a spacer between the glycan and the asparagine residue can mitigate this loss of activity. researchgate.net

A summary of selected this compound analogues and their modifications is presented below:

AnalogueModificationTargeted Face
1 D-Phe⁴ → D-Lys⁴Hydrophilic
2 Phe³ → PFPhe³Hydrophobic
3 Tyr⁷ → PFPhe⁷Hydrophobic
4 Gln⁶ → Lys⁶Hydrophilic
5 Combination of modificationsBoth
6 Combination of modificationsBoth
7 Combination of modificationsBoth
8 Combination of modificationsBoth

Table based on data from reference nih.gov

The balance between hydrophobicity, hydrophilicity, and amphipathicity is a crucial determinant of this compound's antibacterial activity. nih.gov The molecule's amphipathic nature, with distinct hydrophobic and hydrophilic faces, allows it to interact with and disrupt bacterial cell membranes. nih.govnih.gov

Evaluation of Antimicrobial Activity in Relation to Structural Alterations

The antimicrobial activity of newly synthesized this compound analogues is typically evaluated by determining their minimum inhibitory concentrations (MICs) against a panel of bacteria. nih.gov This allows for a direct comparison of the potency of the analogues to the parent this compound.

A clear correlation exists between the specific structural modifications of this compound analogues and their resulting biological potency. For example, analogues with pentafluorophenylalanine substitutions (analogues 2 and 3) showed a marked improvement in antibacterial potency, with a 2- to 8-fold increase over the parent compound. nih.gov Analogue 5 demonstrated the most potent and broadest antibacterial properties of all the compounds tested in one study. nih.gov Conversely, analogue 4, with a Gln⁶ to Lys⁶ substitution, displayed the least antibacterial activity. nih.gov

The position of aromatic residues also plays a significant role. For activity against Listeria monocytogenes, a Tyr or Phe residue in the variable pentapeptide sequence and an ornithine residue as the cationic component are prerequisites for potent activity, especially when Trp is present in the aromatic dipeptide moiety. nih.gov

The following table summarizes the MIC values of selected this compound analogues against various bacterial strains:

CompoundMRSA (μg/mL)VRE (μg/mL)E. coli (μg/mL)B. subtilis (μg/mL)
This compound1616>12816
Analogue 13232>12832
Analogue 248324
Analogue 388>1288
Analogue 464256>25632
Analogue 524>1282
Analogue 688>1288
Analogue 788>1288
Analogue 844644

Table based on data from reference nih.gov

The cyclic nature and conformational rigidity of this compound are essential for its antibacterial activity. core.ac.ukbiomolther.org The cyclic structure provides resistance to degradation by exopeptidases and reduces the entropic penalty upon binding to its target, which can lead to enhanced activity compared to its linear counterpart. biomolther.org Studies on the related peptide, gramicidin (B1672133) S, have shown that a minimal ring size is a crucial feature for antimicrobial activity. core.ac.uk The rigid, pre-organized β-sheet structure is fundamental to the molecule's ability to interact with and disrupt bacterial membranes. core.ac.ukresearchgate.net

Investigation of Environmental Factors on this compound Activity Modulation

The biological activity of this compound can be influenced by environmental conditions. core.ac.uk One significant factor is the presence of cations, particularly divalent cations like calcium (Ca²⁺). ijfans.org

Studies have shown that the antilisterial activity of tyrocidines is highly sensitive to complexation with Ca²⁺. core.ac.ukijfans.org The presence of Ca²⁺ can lead to a dramatic reduction in the antibacterial activity of various antimicrobial peptides. ijfans.org This inhibition may be due to cation-induced aggregation of the peptides, which reduces the number of active molecules, or by shielding the electrostatic interactions necessary for the peptide to bind to the target membrane. ijfans.org Interestingly, for this compound and its analogues, increasing calcium concentrations from 25 mg/L to 50 mg/L was found to moderately decrease their antibacterial activity. nih.gov The activity and mode of action of tyrocidines appear to be modulated by a complex interplay between self-assembly, cation-complexation, and membrane interaction. core.ac.ukijfans.org

Furthermore, the formulation of tyrocidines can alter their conformation and oligomerization, which in turn can influence their biological activity. researchgate.net For example, tyrocidines readily associate with polysaccharide materials like cellulose (B213188), and this association is robust, maintaining activity across a broad range of pH, temperatures, and salt solutions. mdpi.com

Influence of Divalent Cation Concentration (e.g., Calcium)

The biological activity of many antimicrobial peptides is sensitive to the concentration of divalent cations like calcium (Ca²⁺), and this compound is no exception. nih.gov However, the specific effect of calcium on this compound's activity appears complex and can vary depending on the experimental conditions and the target microorganism.

In studies screening for general antibacterial activity, an increase in the concentration of calcium from 25 mg/L to 50 mg/L was found to moderately decrease the in vitro activity of this compound and its analogues. nih.gov This behavior is notably different from other lipopeptide antibiotics, such as daptomycin (B549167), which exhibit a marked increase in potency with higher calcium concentrations. nih.gov This suggests that while both this compound and daptomycin act on the bacterial membrane, their mechanisms may have different dependencies on calcium. nih.gov For many antimicrobial peptides, a reduction in activity in the presence of cations can be attributed to cation-induced aggregation, which reduces the number of active peptide molecules, or to the inhibition of membrane binding by shielding electrostatic interactions. nih.gov

Conversely, other research focusing specifically on the antilisterial activity of tyrocidines found that the presence of calcium greatly enhanced their effectiveness. uni.lu In this context, tyrocidine-Ca²⁺ complexation was identified as a highly sensitive modulator of bioactivity. nih.gov It has been proposed that calcium's influence on tyrocidine is part of a complex interplay between peptide self-assembly, cation complexation, and membrane interaction. nih.govuni.lu Furthermore, studies on tyrocidines B and C showed that Ca²⁺ can act as a chaotropic agent, disrupting peptide aggregates, particularly in aqueous media. nih.gov This suggests that calcium may enhance activity under certain conditions by preventing the formation of non-optimal aggregates and promoting a more active conformation of the peptide.

Table 1: Effect of Increased Calcium Concentration on In Vitro Antibacterial Activity of this compound

CompoundEffect of Increasing Calcium (25 to 50 mg/L)Reference
This compound & AnaloguesModerate decrease in activity nih.gov
Daptomycin (for comparison)Marked increase in potency nih.gov

Effects of Solvent Composition on Activity

The composition of the solvent system significantly influences the structure, aggregation state, and, consequently, the biological activity of this compound. uni.lu Tyrocidines are known to self-assemble, and this aggregation is highly dependent on the solvent environment. uni.lunih.gov

In aqueous solutions, the hydrophobic and aromatic residues of this compound can drive the formation of oligomers and larger aggregates. nih.gov This self-association is a critical factor, as it can lead to variable or diminished activity if excessive aggregation occurs. nih.gov Studies have shown that tyrocidines are prone to aggregation, especially in polar solvents. nih.govnih.gov

The solubility and activity of tyrocidines are particularly affected by the concentration of organic solvents in aqueous mixtures. Research indicates that the solubility of tyrocidines is optimal in a 60-70% acetonitrile (B52724) range. nih.govnih.govfishersci.at At both lower and higher concentrations of the organic solvent, the peptides are less soluble and are more likely to form stable nanostructures or films. nih.govnih.govfishersci.at This modulation of oligomerization and solubility by the solvent environment directly impacts the peptide's biological function. nih.gov For instance, the sterilizing activity of tyrocidine-treated cellulose material was found to be significantly affected only by 70% acetonitrile and 1% sodium dodecyl sulfate (B86663) (SDS), highlighting the importance of solvent composition in maintaining its active state on surfaces. nih.govfishersci.at

Table 2: Influence of Solvent Composition on this compound Properties

Solvent SystemEffect on this compoundReference
Polar Solvents (e.g., high water content)Promotes aggregation/self-assembly nih.govnih.gov
60-70% AcetonitrileOptimal solubility nih.govnih.govfishersci.at
Low or High Acetonitrile ConcentrationsReduced solubility, formation of nanostructures nih.govnih.govfishersci.at

Advanced Analytical Methodologies for Tyrocidine a Research

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for isolating Tyrocidine A from complex mixtures, such as fermentation broths or synthetic reaction products, and for assessing its purity. core.ac.ukunirioja.es The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is purification or detailed fingerprinting of related compounds.

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a principal method for the purification and purity assessment of this compound. core.ac.uktoku-e.com Specifically, Reverse-Phase HPLC (RP-HPLC) is widely employed, where this compound is separated on a non-polar stationary phase using a polar mobile phase. nih.govnih.gov

In typical RP-HPLC protocols for this compound, a C18 column is used. nih.govnih.govcore.ac.ukrsc.org Elution is achieved using a gradient of an organic solvent, commonly acetonitrile (B52724), in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govnih.govrsc.org For instance, a gradient from 0.1% TFA in water to 0.1% TFA in 95% acetonitrile can be used to elute this compound, achieving purities of approximately 98%. nih.govcore.ac.uk Another method involves a linear gradient of 20% to 80% acetonitrile containing 0.1% TFA over 30 minutes. rsc.org Purity is typically assessed by monitoring the eluate with a UV detector, often at 214 nm or 220 nm. nih.govrsc.org Research has shown that purities greater than 90% or 95% are achievable and are often required for biological assays. toku-e.comcore.ac.ukrsc.orgnih.gov

Table 1: Example HPLC Conditions for this compound Analysis

Parameter Condition 1 Condition 2
Column Semi-preparative Ultrasphere 5 ODS C18 nih.gov SHISEIDO C18, 5 µm, 4.6 × 250 mm rsc.org
Mobile Phase A 0.1% TFA in 100% H₂O nih.gov 0.1% TFA in acetonitrile rsc.org
Mobile Phase B 0.1% TFA in 95% acetonitrile nih.gov Not specified
Gradient Gradient from A to B nih.gov Linear gradient of 20% to 80% A in 30 min rsc.org
Flow Rate Not specified 1.0 mL/min rsc.org
Detection UV (wavelength not specified) nih.gov UV (214 nm) rsc.org

| Achieved Purity | ~98% nih.gov | >95% rsc.org |

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) for Complex Mixture Fingerprinting

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) is an emerging technique that offers an orthogonal separation mechanism to RP-HPLC, making it valuable for the analysis of complex peptide mixtures like tyrothricin (B1683689), which contains tyrocidines. researchgate.netfu-berlin.deresearchgate.net UHPSFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often mixed with a polar organic modifier like methanol. unige.ch

This technique is particularly advantageous for fingerprinting complex mixtures containing multiple tyrocidine variants and other related peptides. researchgate.netfu-berlin.de UHPSFC can provide superior resolution and different selectivity compared to HPLC, sometimes resolving isomeric compounds that co-elute in RP-LC systems. fu-berlin.de The unique properties of supercritical fluids can lead to different elution orders of compounds compared to RP-HPLC, providing complementary information. researchgate.netresearchgate.net For instance, studies have shown that UHPSFC can effectively separate the linear and cyclic peptides present in tyrothricin. researchgate.netresearchgate.net

Method Development and Optimization Protocols for Peptide Analysis

Developing and optimizing chromatographic methods for peptides like this compound is a systematic process aimed at achieving the desired resolution, sensitivity, and analysis time. chromatographyonline.com For both HPLC and UHPSFC, several parameters are critical in method development.

Key parameters for optimization include:

Stationary Phase (Column) Chemistry : The choice of column chemistry (e.g., C18, diol) significantly impacts selectivity. fu-berlin.dechromatographyonline.com

Mobile Phase Composition : This includes the type of organic modifier (e.g., acetonitrile, methanol), the pH, and the type and concentration of additives (e.g., TFA, methanesulfonic acid). fu-berlin.dechromatographyonline.comnih.gov

Gradient Profile : The steepness and shape of the elution gradient are optimized to resolve closely related compounds. nih.govfu-berlin.de

Temperature and Flow Rate : These parameters affect retention times, peak shapes, and resolution. fu-berlin.dechromatographyonline.com

A rational approach to method development often involves screening a diverse set of columns and mobile phases to find the combination with the best selectivity for the target analytes. chromatographyonline.com For complex mixtures like tyrothricin, Design-of-Experiments (DoE) principles can be utilized to systematically optimize multiple chromatographic parameters simultaneously, leading to a robust and high-resolution separation method. fu-berlin.de The ultimate goal is often to develop an orthogonal method that can be used in conjunction with standard RP-HPLC to provide a more complete analytical picture. researchgate.netfu-berlin.de

Mass Spectrometry for Characterization and Quantification

Mass spectrometry (MS) is a powerful technique used in conjunction with chromatography for the definitive characterization and sensitive quantification of this compound. core.ac.uk It provides precise molecular weight information and structural details through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the identity and purity of this compound. nih.govcore.ac.uk After separation by HPLC, the eluate is introduced into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of the intact molecule, allowing for precise molecular weight verification. rsc.org

For this compound, which has a molecular formula of C₆₆H₈₇N₁₃O₁₃, the expected monoisotopic mass is approximately 1269.7 Da. toku-e.com LC-MS analysis confirms the presence of the [M+H]⁺ or other adduct ions, verifying the molecular weight of the synthesized or purified peptide. nih.govrsc.org This technique is also crucial for identifying and characterizing analogues or degradation products by their differing molecular weights. nih.govcore.ac.uk Furthermore, LC-MS can be used for quantitative analysis, often in selected-ion monitoring (SIM) mode, to measure the concentration of this compound in various samples. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Rapid Metabolite Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a high-throughput technique ideal for the rapid analysis and profiling of metabolites directly from microbial cells or crude extracts. researchgate.netnih.gov This method allows for the detection of this compound and its variants within minutes, without extensive sample purification. nih.gov

In MALDI-TOF-MS, the sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and irradiated with a laser. igem.org This process desorbs and ionizes the analyte, and its mass is determined by the time it takes to travel through the flight tube to the detector. The technique is highly sensitive and can be used for the rapid screening of microorganisms for the production of tyrocidines. researchgate.netfrontiersin.org It has been successfully used to detect this compound from Brevibacillus species and to profile the array of tyrocidine-like peptides produced. researchgate.netfrontiersin.orgresearchgate.net Post-source decay (PSD) or tandem mass spectrometry (TOF/TOF) capabilities can provide structural information by fragmenting the peptide, aiding in its identification. researchgate.netnih.govfrontiersin.org

Table 2: PubChem Compound Identifiers

Compound Name PubChem CID
This compound 3081454
Acetonitrile 6342
Methanol 887
Trifluoroacetic acid 6422
Carbon dioxide 280
Methanesulfonic acid 6175

Time-of-Flight Electrospray Mass Spectrometry (TOF-ESMS) for Complexation Studies

Time-of-Flight Mass Spectrometry (TOF-MS), often coupled with techniques like High-Performance Liquid Chromatography (HPLC) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is a powerful tool for the analysis of cyclic peptides like this compound. igem.org While specific studies focusing solely on TOF-ESMS for complexation studies of this compound are not extensively detailed in the provided context, the application of high-resolution mass spectrometry is fundamental in identifying and characterizing tyrocidines and their analogs.

Researchers have successfully utilized HPLC coupled to mass spectrometry (HPLC-MS) to detect this compound. igem.org This approach separates the complex mixture of compounds from bacterial extracts before they are introduced into the mass spectrometer for identification based on their mass-to-charge ratio. For instance, MALDI-TOF-MS has been effectively used to detect tyrocidines in the positive scan mode with a reflectron, which enhances mass accuracy and resolution. igem.org This technique allows for the clear detection of tyrocidine compounds, distinguishing them from other metabolites present in the sample. igem.org The ability to achieve precise mass measurements is the first critical step in studying complex formation, as it allows for the unambiguous identification of the parent molecule and any adducts or complexes it may form with ions or other molecules.

In Situ Structure Analysis of Tyrocidine-like Peptides in Microbial Cells

A significant advancement in the study of natural compounds is the ability to analyze them directly within the producing organism, bypassing lengthy and potentially disruptive extraction and purification procedures. Whole-cell Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has emerged as a rapid and sensitive method for the in situ structural analysis of tyrocidine-like peptides. nih.govresearchgate.net

Research on streptocidins, a family of cyclic decapeptides that are structurally analogous to tyrocidines, demonstrates the power of this technique. nih.gov In these studies, bacterial cells from the genus Brevibacillus were analyzed directly from agar (B569324) plates. nih.govresearchgate.net

Key Findings from In Situ Analysis:

Rapid Identification: The method allows for the detection and structural elucidation of metabolites within minutes. nih.govresearchgate.net

High-Quality Spectra: The mass spectra generated from whole cells are comparable in quality to those obtained from purified peptide standards. nih.govresearchgate.net

Structural Elucidation: Using post-source decay (PSD) MALDI-TOF-MS, researchers were able to identify five main members of the streptocidin family (A-E) and determine their amino acid sequences directly from the microbial cells. nih.gov

Biosynthetic Variety: By creating surface extracts and using high-resolution HPLC, researchers further identified ten minor streptocidin variants, showcasing the full biosynthetic diversity of the producing organism. nih.gov The primary structural difference between streptocidins and tyrocidines was found to be the replacement of an aromatic amino acid at position 3 in tyrocidines with either L-leucine or L-valine in streptocidins. nih.govresearchgate.net

This in situ approach provides a powerful snapshot of the metabolic profile of the microorganism, revealing the production of both major and minor peptide variants as they exist in their native environment. nih.gov

Spectroscopic and Biophysical Techniques for Mechanistic Elucidation

Fluorescence Quenching Experiments using Intrinsic Probes and Variants

Fluorescence quenching is a key technique used to investigate the orientation and depth of penetration of peptides like this compound into lipid membranes. This method relies on changes in the fluorescence of a probe molecule when it comes into proximity with a quencher. To study this compound's membrane interaction, researchers have engineered variants of the peptide, incorporating a fluorescent probe, p-cyano-phenylalanine. nih.govresearchgate.netrcsb.org This probe was strategically inserted on either the polar (concave) or apolar (convex) face of the molecule. nih.govrcsb.org

Experiments were then conducted using both water-soluble and membrane-embedded quenchers. nih.govresearchgate.netrcsb.org The results from these quenching studies, combined with the high-resolution crystal structure, strongly support a model where this compound interacts with the membrane in a specific orientation. The model posits that the hydrophobic, convex face of the this compound dimer inserts into the membrane, facing the interior of the lipid bilayer, while the polar, concave face remains oriented toward the external aqueous environment. nih.govrcsb.org

Surface Plasmon Resonance for Direct Membrane Binding Assessment

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the direct, real-time assessment of binding events at a surface. nih.govbiofidus.de It has been instrumental in quantifying the interaction between this compound and bacterial membranes. nih.govresearchgate.net In these experiments, a lipid composition designed to mimic that of bacterial membranes is immobilized on an SPR sensor chip. nih.govnih.gov

When a solution containing this compound is passed over the chip, the binding of the peptide to the immobilized membrane is detected as a change in the refractive index at the surface. This allows for the direct measurement of binding kinetics. nih.gov

Key Research Findings from SPR Analysis:

Avid Binding: this compound was found to bind readily and avidly to the mimetic bacterial membranes. nih.gov

Dissociation Constant: By analyzing the binding data, an apparent dissociation constant (KD) was estimated to be approximately 10 μM. nih.govresearchgate.netrcsb.org This value indicates a tight binding interaction between the peptide and the membrane.

Complex Kinetics: The kinetics of the interaction were observed to be complex and could not be described by simple binding models, suggesting a multi-step or cooperative binding process. nih.gov

Correlation with Activity: The tight binding observed via SPR correlates well with this compound's ability to disrupt membranes and cause potassium efflux from bacterial cells at similar concentrations. nih.govresearchgate.net

The data below summarizes the key quantitative finding from the SPR analysis.

Interactive Data Table: this compound Membrane Binding Affinity
Analyte Ligand Apparent Dissociation Constant (KD) Technique
This compound Immobilized Bacterial Membrane Mimetic ~10 μM Surface Plasmon Resonance (SPR)

Ecological and Evolutionary Aspects of Tyrocidine a Production

Role of Tyrocidine A in Microbial Competition and Interspecies Interactions

This compound, a cyclic decapeptide antibiotic, is a key player in the complex world of microbial interactions. Produced by the soil bacterium Bacillus brevis, it serves as a potent weapon in the constant battle for resources and survival. wikipedia.orgebi.ac.uk Its primary ecological role is to inhibit the growth of competing bacteria, thereby giving B. brevis a competitive advantage in its natural habitat. frontiersin.org This antimicrobial activity is broad, affecting a range of Gram-positive bacteria and some fungi. nih.govmicrobiologyresearch.org

The production of antimicrobial compounds like tyrocidine is a well-established strategy for microbial competition. frontiersin.org By releasing these potent molecules into their environment, bacteria can create a zone of inhibition around themselves, preventing the encroachment of other susceptible microorganisms. This is particularly crucial in nutrient-rich environments where competition is fierce. Recent studies have shown that B. brevis produces tyrocidines in planta, specifically within the root nodules of legumes, suggesting an active role in shaping the microbial community in this specific niche. asm.org The presence of this compound and a novel related compound, britacidin A, in these nodules highlights the importance of these antimicrobial peptides in mediating interactions within the plant microbiome. asm.org

Furthermore, the interactions involving tyrocidine are not limited to simple inhibition. Research has shown that tyrocidine can interact with other antimicrobial peptides, such as gramicidin (B1672133), which is also produced by B. brevis. nih.gov This suggests a more complex regulatory and interactive role for these molecules than previously understood. The production of a suite of antimicrobial compounds allows for a more robust and adaptable defense strategy, potentially targeting a wider range of competitors or acting synergistically. The ability of tyrocidine to disrupt microbial membranes is a key feature of its competitive arsenal, making it an effective agent against a variety of microorganisms. nih.gov

This compound in the Context of Bacillus brevis Physiology and Defense

Beyond its role in microbial warfare, this compound is also intricately linked to the internal physiology and defense mechanisms of its producer, Bacillus brevis. wikipedia.orgnih.gov

Proposed Function in the Regulation of Sporulation in the Producer Organism

One of the most significant proposed intracellular functions of tyrocidine is its role in regulating sporulation, the process by which bacteria form dormant, resistant spores to survive harsh environmental conditions. wikipedia.orgmedkoo.comnih.gov Studies have shown that under conditions of nutrient starvation, B. brevis requires low concentrations of tyrocidine to initiate the sporulation process. nih.gov This induction of sporulation by tyrocidine is accompanied by other typical sporulation-specific events, such as the production of extracellular proteases and the synthesis of dipicolinate. nih.gov

The mechanism by which tyrocidine influences sporulation is thought to involve the control of gene expression. nih.govresearchgate.net It has been observed that the addition of tyrocidine leads to an initial inhibition of RNA synthesis, followed by a specific activation of transcription that coincides with the onset of sporulation-specific events. nih.gov This suggests that tyrocidine may act as a signaling molecule, informing the cell of population density or nutrient stress and triggering the genetic program for sporulation. This regulatory role highlights a sophisticated level of self-governance within the B. brevis population, where a secondary metabolite directly influences a critical developmental process.

Endogenous Efflux Pump Systems in Bacillus brevis for Self-Resistance

The production of a potent antibiotic like tyrocidine poses a significant threat to the producer organism itself. To counteract this, Bacillus brevis has evolved sophisticated self-resistance mechanisms, primarily through the action of endogenous efflux pump systems. researchgate.net These pumps are specialized membrane transporters that actively export toxic substances, such as antibiotics, from the cell's interior to the outside environment. mdpi.com

In the tyrocidine biosynthetic gene cluster of B. brevis, genes encoding ATP-binding cassette (ABC) transporters have been identified. wikipedia.org These transporters, such as TycD and TycE, are believed to play a crucial role in conferring resistance by actively secreting tyrocidine as it is synthesized. This prevents the accumulation of the antibiotic to toxic levels within the producing cell. The presence of these dedicated efflux pumps is a common strategy among antibiotic-producing microorganisms to ensure their own survival while effectively wielding their chemical weapons against competitors. acs.org The study of these efflux systems is not only important for understanding the biology of B. brevis but also has broader implications for overcoming antibiotic resistance in pathogenic bacteria, as similar efflux mechanisms are a major cause of clinical resistance. mdpi.comacs.org

Future Research Directions and Translational Perspectives

Rational Design of Tyrocidine A-Based Antimicrobials with Enhanced Efficacy

The unique membrane-disrupting mechanism of this compound makes it an attractive template for the development of new antibiotics, as pathogens are less likely to develop resistance to agents that target the physical integrity of the cell membrane. nih.govnih.gov The rational design of this compound analogues focuses on enhancing its antimicrobial efficacy by modifying its structure based on a detailed understanding of its structure-activity relationships. portlandpress.com

Research has successfully utilized solid-phase synthetic techniques to efficiently create this compound and a variety of novel analogues. nih.gov By systematically replacing specific amino acids, scientists can fine-tune the peptide's characteristics. For instance, modifications to the molecule's hydrophobicity, amphipathicity, and conformational flexibility can directly influence its biological activity. researchgate.net Studies involving analogues have demonstrated that strategic substitutions can lead to improved antibacterial activity compared to the parent compound. nih.gov Inspired by other potent lipopeptides like polymyxin (B74138) B, researchers are also creating polycationic analogues of this compound to broaden its spectrum of activity, particularly against Gram-negative bacteria. researchgate.net

A key approach in the rational design process involves combinatorial biosynthesis, where the nonribosomal peptide synthetase (NRPS) machinery responsible for producing tyrocidine is re-engineered. portlandpress.com By altering the substrate specificity of the adenylation (A) domains within the NRPS complex, researchers can incorporate novel or unnatural amino acids into the peptide backbone, leading to new-to-nature compounds with potentially enhanced pharmacological properties. portlandpress.com

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and a Synthetic Analogue This table presents a comparison of the antimicrobial activity of the parent this compound compound against a synthetically designed analogue, highlighting the potential for rational design to improve efficacy. Data is sourced from research on rationally designed analogues. nih.gov

CompoundS. aureus (μg/mL)S. epidermidis (μg/mL)E. faecalis (μg/mL)E. coli (μg/mL)
This compound161616>128
Analogue 1444>128

Strategies to Combat Antimicrobial Resistance via Membrane-Targeting Peptides

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of alternative therapeutic strategies. nih.gov Membrane-targeting peptides, such as this compound, represent a promising solution due to their distinct mechanism of action that circumvents many conventional resistance pathways. nih.govmdpi.com

Unlike traditional antibiotics that often target specific bacterial enzymes or metabolic pathways, this compound directly attacks the integrity of the microbial cell membrane. nih.govnih.gov The primary target is the lipid bilayer itself, a fundamental component of the cell that cannot be easily or rapidly modified by the bacterium to confer resistance. nih.gov This mechanism involves the peptide inserting into and permeating the lipid phase of the membrane, leading to disruption of essential cellular functions and cell death. nih.govwikipedia.org Because this mode of action is physical and disruptive rather than inhibitory of a single protein, the development of resistance would require large-scale changes in the composition and structure of the bacterial membrane, which is a much more complex and evolutionarily costly process for the microorganism. nih.gov

A primary mechanism by which bacteria develop multidrug resistance is through the expression of efflux pumps. scienceopen.comsemanticscholar.org These membrane-embedded proteins actively transport antibiotics out of the cell before they can reach their intracellular targets, effectively lowering the drug concentration to sub-lethal levels. scienceopen.comsemanticscholar.org There are five major families of efflux pumps, including the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), which are prevalent in both Gram-positive and Gram-negative bacteria. scienceopen.comsemanticscholar.org

Membrane-targeting peptides like this compound offer a potential strategy to counteract efflux-mediated resistance. By disrupting the structural integrity of the phospholipid bilayer, these peptides can compromise the function of embedded efflux pumps. researchgate.net Furthermore, many efflux pumps, particularly those in the MFS family, are powered by the proton motive force across the bacterial membrane. semanticscholar.org this compound's pore-forming action dissipates the ion gradients that constitute this force, thereby cutting off the energy supply for the pumps and rendering them ineffective. This dual action of structural disruption and energy depletion suggests that membrane-active peptides could restore the efficacy of traditional antibiotics that are otherwise expelled by resistant bacteria.

Bacterial and fungal biofilms are communities of microorganisms encased in a self-produced matrix, which renders them notoriously resistant to conventional antimicrobial agents. asm.orgfrontiersin.org this compound has demonstrated significant potential not just as a standalone agent but also as a synergistic partner with existing drugs to combat these resilient biofilms. asm.orgnih.gov

Studies have shown that tyrocidines exhibit pronounced synergistic activity in eradicating mature Candida albicans biofilms when combined with the antifungal drugs amphotericin B and caspofungin. asm.orgnih.govresearchgate.net The tyrocidines act by disrupting the membrane integrity of the biofilm cells, allowing the conventional antifungal agents to penetrate the biofilm more effectively and act on their targets. nih.govresearchgate.net In the presence of low concentrations of tyrocidines, the amount of caspofungin or amphotericin B needed to eradicate 50% of the biofilm (BEC₅₀) was reduced by up to 12-fold and 9-fold, respectively. nih.gov This synergistic relationship is quantified using the Fractional Inhibitory Concentration Index (FICI), where values well below 0.5 indicate strong synergy. nih.gov This approach could potentially lower the required doses of conventional drugs, reducing the risk of toxicity and slowing the development of resistance. nih.gov

Table 2: Synergistic Activity of Tyrocidines with Antifungal Agents against C. albicans Biofilms This table summarizes the Fractional Inhibitory Concentration Index (FICI) values for combinations of tyrocidines with caspofungin (CAS) and amphotericin B (AMB). An FICI value of ≤ 0.5 indicates synergy. Data is from a study on C. albicans biofilms. asm.orgnih.gov

TyrocidineCombination PartnerFICI RangeInterpretation
This compound, B, CCaspofungin (CAS)0.10 - 0.35Pronounced Synergy
This compound, B, CAmphotericin B (AMB)0.14 - 0.42Pronounced Synergy

Exploration of this compound as a Scaffold for Novel Bioactive Compounds

The constrained cyclic structure of this compound makes it an excellent and promising scaffold for the development of new bioactive compounds, extending beyond its inherent antimicrobial properties. researchgate.netnih.govnih.gov Natural products with such structurally rigid frameworks are often optimized by evolution for interacting with specific biological targets. nih.gov This inherent bioactivity and stable conformation can be leveraged to generate libraries of new molecules with diverse therapeutic applications. wikipedia.orgmdpi.com

Chemical and chemoenzymatic strategies are being employed to generate molecular diversity based on the tyrocidine framework. wikipedia.orgmdpi.com One powerful chemoenzymatic method involves using the isolated thioesterase (TE) domain from the tyrocidine synthetase complex. wikipedia.org This enzyme is responsible for the final cyclization step in tyrocidine biosynthesis. Researchers have shown that this TE domain can successfully cyclize chemically synthesized linear peptide precursors that have been activated with a C-terminal leaving group. wikipedia.org This approach allows for the creation of a wide array of novel cyclic compounds by simply varying the sequence of the linear peptide substrate, opening a pathway to new drugs with potentially altered or improved activities. nih.gov This makes the tyrocidine scaffold a valuable starting point for combinatorial chemistry and drug discovery efforts. mdpi.com

Advanced Computational Modeling and Simulation of this compound Interactions with Biological Membranes

Advanced computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the interactions between peptides like this compound and biological membranes at an atomic level. nih.govnih.gov These simulations provide insights into dynamic processes that are difficult to capture with experimental techniques alone. psu.edu By modeling the peptide, lipid bilayer, and surrounding solvent molecules, researchers can observe how this compound approaches, binds to, and inserts into the membrane. nih.gov

Simulations have been crucial in supporting and refining structural models of this compound. For instance, the high-resolution crystal structure of this compound revealed an amphipathic homodimer, and computational models help to visualize how this dimer orients itself upon membrane interaction. nih.gov The prevailing model suggests that the dimer's hydrophobic convex face inserts into the membrane's lipid core, while the polar concave face remains exposed to the aqueous environment. nih.gov This orientation is strongly supported by fluorescence quenching experiments, where the fluorescence of probes inserted on different faces of the peptide is measured in the presence of quenchers in the water or membrane phase. nih.gov

Furthermore, computational studies can utilize different levels of detail, from full atomistic models to more simplified coarse-grained models, to bridge the gap between atomic-level detail and mesoscopic events. psu.edu Enhanced conformational sampling algorithms and various solvent/membrane models are continuously being developed to improve the accuracy and efficiency of these simulations. nih.gov These computational approaches are vital for understanding the precise mechanism of membrane disruption and for guiding the rational design of new this compound analogues with enhanced therapeutic properties. routledge.com

Q & A

Basic Research Questions

Q. What are the key structural features of Tyrocidine A that contribute to its antimicrobial activity?

  • Methodological Answer : The antimicrobial activity of this compound arises from its cyclic decapeptide structure, which includes cationic and hydrophobic residues. To identify critical features, researchers should employ nuclear magnetic resonance (NMR) spectroscopy to resolve its 3D conformation and correlate structural motifs (e.g., β-sheet regions, aromatic residues) with membrane-disruption assays using liposome models or bacterial cell membranes. Comparative studies with synthetic analogs (e.g., residue substitution) can isolate functional domains .

Q. What standard in vitro assays are used to evaluate the antimicrobial efficacy of this compound against Gram-positive bacteria?

  • Methodological Answer : Minimum inhibitory concentration (MIC) assays are standard for quantifying efficacy. Researchers should prepare serial dilutions of this compound in Mueller-Hinton broth, inoculate with bacterial cultures (e.g., Staphylococcus aureus), and measure growth inhibition after 18–24 hours. Complementary methods include time-kill kinetics and fluorescence-based membrane permeability assays (e.g., using propidium iodide). Ensure replicates (n ≥ 3) and controls (e.g., untreated cultures, polymyxin B as a comparator) to validate results .

Q. How can the purity of this compound be verified after extraction or synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 220 nm is critical for purity assessment. Use a C18 reverse-phase column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Confirm purity (>95%) by comparing retention times to standards. Mass spectrometry (MS) further validates molecular weight (≈1,270 Da). For synthesized this compound, circular dichroism (CD) spectroscopy ensures proper folding .

Advanced Research Questions

Q. How can researchers design experiments to mitigate the membrane-disruptive effects of this compound when studying its in vitro efficacy?

  • Methodological Answer : To isolate antimicrobial effects from cytotoxicity, employ membrane models like lipid bilayers with varying phospholipid compositions (e.g., mimicking bacterial vs. mammalian membranes). Use fluorescent dye leakage assays to quantify disruption. For cell-based studies, pre-treat mammalian cells with membrane-stabilizing agents (e.g., cholesterol-loaded cyclodextrin) and compare viability via MTT assays. Statistical tools (e.g., ANOVA with post-hoc tests) should analyze dose-dependent effects .

Q. What strategies are effective in reconciling contradictory data on this compound’s cytotoxicity across different cell lines?

  • Methodological Answer : Contradictions often arise from variability in cell membrane composition or assay conditions. Standardize protocols by:

  • Using isogenic cell lines to control for genetic variability.
  • Normalizing this compound concentrations to cell density and growth phase.
  • Including multiple cytotoxicity assays (e.g., LDH release, ATP quantification).
    Meta-analyses of existing data can identify confounding variables (e.g., serum content in media). Transparent reporting of experimental parameters (e.g., pH, temperature) is critical .

Q. What are the challenges in the chemical synthesis of this compound, and how can they be addressed through solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Challenges include cyclization efficiency and side-chain protection. SPPS with Fmoc chemistry allows stepwise assembly on resin. Use orthogonal protecting groups (e.g., Trt for cysteine, Alloc for lysine) to prevent premature cyclization. After linear synthesis, cleave the peptide and perform solution-phase cyclization under high dilution to minimize oligomerization. Monitor reaction progress via LC-MS and optimize conditions (e.g., coupling reagents, solvent polarity) to improve yields .

Q. How can researchers apply the FINER criteria to evaluate the feasibility of novel this compound derivatives for therapeutic development?

  • Methodological Answer :

  • Feasible : Assess synthetic accessibility (e.g., <10 steps, >50% yield) and in vitro testing scalability.
  • Interesting : Prioritize derivatives with unique mechanisms (e.g., reduced hemolytic activity).
  • Novel : Use computational docking to predict binding to non-canonical targets (e.g., bacterial efflux pumps).
  • Ethical : Follow institutional guidelines for cytotoxicity testing on primary cells.
  • Relevant : Align with antimicrobial resistance (AMR) priorities (e.g., activity against methicillin-resistant S. aureus) .

Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory spectral data (e.g., NMR vs. X-ray) for this compound’s conformation in publications?

  • Methodological Answer : Clearly distinguish experimental conditions (e.g., solvent, temperature) influencing structural flexibility. Use molecular dynamics simulations to model conformational ensembles. In the manuscript’s discussion, contextualize discrepancies by citing environmental factors and limitations of each technique. Supplementary materials should include raw data and analysis scripts for reproducibility .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Use tools like GraphPad Prism for error propagation (95% confidence intervals). For heterogeneous datasets, apply mixed-effects models. Report effect sizes and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.